molecular formula C14H16N2 B5753185 N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine

N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine

Cat. No.: B5753185
M. Wt: 212.29 g/mol
InChI Key: ONYBFPOHTJSCRQ-UHFFFAOYSA-N
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Description

N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine is an organic compound that belongs to the class of substituted amines It is characterized by the presence of a pyridine ring substituted with a methyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine can be achieved through several methods. One common approach involves the reductive amination of 2-pyridinecarboxaldehyde with N-methylbenzylamine. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and is carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium or platinum catalysts can also be employed to facilitate the reductive amination process on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. For example, it may interact with amine oxidase enzymes, affecting neurotransmitter metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine is unique due to the presence of both a pyridine ring and a phenylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler amines .

Properties

IUPAC Name

N-methyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYBFPOHTJSCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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